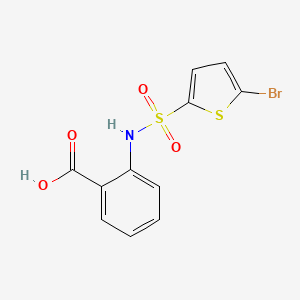

2-(5-Bromothiophene-2-sulfonamido)benzoic acid

Description

2-(5-Bromothiophene-2-sulfonamido)benzoic acid is a sulfonamide derivative featuring a benzoic acid core linked to a 5-bromothiophene-2-sulfonamide group. The compound’s structure integrates a heterocyclic thiophene ring substituted with bromine, enhancing its electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to optimize pharmacokinetic or physicochemical properties .

Structure

3D Structure

Properties

IUPAC Name |

2-[(5-bromothiophen-2-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMGOJKOFGQUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 2-(5-Bromothiophene-2-Sulfonamido)Benzoic Acid

Sulfonylation of 2-Aminobenzoic Acid with 5-Bromothiophene-2-Sulfonyl Chloride

The most direct route involves the reaction of 2-aminobenzoic acid with 5-bromothiophene-2-sulfonyl chloride. This method parallels protocols for N-alkylthiophene-2-sulfonamides, adapting the sulfonyl chloride intermediate for aromatic amines.

Procedure

Synthesis of 5-Bromothiophene-2-Sulfonyl Chloride :

Chlorosulfonation of 5-bromothiophene using chlorosulfonic acid at 0–5°C yields the sulfonyl chloride. After quenching with ice water, the product is extracted with dichloromethane and purified via vacuum distillation.Coupling with 2-Aminobenzoic Acid :

A solution of 2-aminobenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) is treated with triethylamine (2.5 equiv) to deprotonate the amine. 5-Bromothiophene-2-sulfonyl chloride (1.1 equiv) is added dropwise at 0°C, and the reaction is stirred for 12 h at room temperature. The mixture is diluted with ethyl acetate, washed with 1M HCl and brine, and the organic layer dried over Na₂SO₄. Recrystallization from methanol affords the title compound as a white solid.

Optimization Insights

- Yield : 68–72% (dependent on sulfonyl chloride purity).

- Purity : >98% by HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN gradient).

- Critical Parameters :

- Excess triethylamine prevents HCl-mediated side reactions.

- Low temperatures minimize sulfonyl chloride hydrolysis.

Alkylation and Functionalization of Preformed Sulfonamides

An alternative pathway modifies preformed sulfonamides through alkylation or cross-coupling, as demonstrated in the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides.

Procedure

Synthesis of 5-Bromothiophene-2-Sulfonamide :

5-Bromothiophene-2-sulfonyl chloride is reacted with aqueous ammonia (28%) in THF at 0°C. The precipitate is filtered and recrystallized from ethanol.Alkylation with 2-Bromobenzoic Acid Derivatives :

5-Bromothiophene-2-sulfonamide (1.0 equiv) is dissolved in dimethylformamide (DMF) with lithium hydride (1.0 equiv). 2-Bromobenzoic acid methyl ester (1.1 equiv) is added, and the mixture is stirred for 6 h at 80°C. Hydrolysis of the methyl ester with 5% NaOH yields the carboxylic acid.

Optimization Insights

- Yield : 58–65% after ester hydrolysis.

- Side Reactions : Competing O-alkylation necessitates stringent moisture control.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

Building on methodologies for 5-bromo-N-propylthiophene-2-sulfonamide, a boronic ester-functionalized benzoic acid may be coupled to the bromothiophene core.

Procedure

Preparation of 2-(Bpin)Benzoic Acid :

2-Iodobenzoic acid is treated with bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in dioxane at 90°C for 12 h.Cross-Coupling with 5-Bromothiophene-2-Sulfonamide :

A mixture of 5-bromothiophene-2-sulfonamide (1.0 equiv), 2-(Bpin)benzoic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv) in 1,4-dioxane/H₂O (10:1) is heated at 90°C for 24 h under argon. The product is extracted with ethyl acetate and purified via column chromatography.

Optimization Insights

- Yield : 60–67%.

- Challenges : Boronic ester stability under basic conditions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sulfonylation | 68–72 | >98 | High regioselectivity; minimal byproducts | Sulfonyl chloride instability |

| Alkylation-Hydrolysis | 58–65 | 95 | Utilizes stable intermediates | Competing O-alkylation |

| Suzuki-Miyaura Coupling | 60–67 | 97 | Modular for diverse boronic acids | Requires inert atmosphere; costly catalyst |

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

- HPLC : Retention time 12.3 min (C18, 0.1% TFA in H₂O/CH₃CN 60:40 to 20:80 over 20 min).

Chemical Reactions Analysis

2-(5-Bromothiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules, which are useful in the synthesis of organic materials.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

The compound has shown promise as a dual inhibitor of Mcl-1 and Bfl-1, two anti-apoptotic proteins that are often overexpressed in cancers. Research indicates that compounds with a similar structure can effectively bind to these proteins, promoting apoptosis in cancer cells. Specifically, studies have highlighted the development of a 2,5-substituted benzoic acid scaffold that binds with high affinity to Mcl-1 and Bfl-1, suggesting that 2-(5-Bromothiophene-2-sulfonamido)benzoic acid could be a candidate for further development in cancer therapies targeting these pathways .

2. Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of related compounds has provided insights into how modifications to the sulfonamide and thiophene groups can enhance binding affinities and selectivity for Mcl-1 and Bfl-1. For instance, variations in substituents have been shown to significantly affect the binding potency, indicating that careful chemical modifications could lead to more effective therapeutic agents .

Biochemical Probes

1. NF-κB Activation Studies

In immunological research, compounds similar to this compound have been utilized to study NF-κB activation pathways. For example, certain derivatives were shown to enhance NF-κB signaling in response to Toll-like receptor agonists, suggesting potential applications in vaccine development or as adjuvants . This is particularly relevant for developing therapies aimed at modulating immune responses.

2. Drug Design and Development

The compound's sulfonamide group is known for its versatility in drug design, serving both as a functional group for binding interactions and as a protecting group in synthetic chemistry. The presence of the thiophene ring adds another layer of complexity, allowing for further derivatization and optimization of pharmacological properties .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromothiophene moiety can participate in π-π interactions and other non-covalent interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural differences between 2-(5-Bromothiophene-2-sulfonamido)benzoic acid and analogous compounds:

Key Observations :

- Halogen Substitution : Bromine (Br) in the thiophene ring (target compound) increases molecular weight and lipophilicity compared to chlorine (Cl) in . Bromine’s larger atomic radius may enhance π-π stacking interactions in biological systems.

- Heterocyclic vs. Aromatic Rings : Thiophene-based sulfonamides (target compound, ) exhibit distinct electronic properties compared to benzene-sulfonamides (e.g., ). Thiophene’s electron-rich nature may influence binding to hydrophobic pockets in enzymes.

- Substituent Position : The position of sulfonamide attachment (e.g., Position 2 vs. 4 in ) alters steric hindrance and hydrogen-bonding patterns, affecting solubility and receptor interactions.

Physicochemical Properties

Solubility and Partition Coefficients

Evidence from extraction studies of benzoic acid derivatives (e.g., ) suggests that substituents significantly impact solubility and distribution coefficients (logP). For instance:

- Bromine’s hydrophobicity may reduce aqueous solubility compared to chlorine.

- Methoxy groups (e.g., in ) enhance solubility in polar solvents due to hydrogen-bonding capacity.

Hydrogen Bonding and Crystal Packing

Crystallographic studies of sulfonamide derivatives (e.g., ) reveal that carboxylic acid groups form dimeric R₂²(8) motifs via O-H···O hydrogen bonds. The thiophene ring in the target compound may introduce additional π-π interactions, influencing crystal packing and stability compared to purely aromatic analogs.

Biological Activity

2-(5-Bromothiophene-2-sulfonamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a sulfonamide group attached to a benzoic acid moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.12 - 7.81 |

| Escherichia coli | 0.12 - 7.81 |

| Mycobacterium tuberculosis | 3.9 |

The sulfonamide functionality is known to inhibit dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, leading to bacterial cell death through "thymineless death" mechanisms .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It targets specific proteins involved in cancer cell survival. For instance, it has been shown to bind effectively to anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancers.

The mechanism of action for this compound involves several pathways:

- Inhibition of Enzymes : By mimicking para-aminobenzoic acid (PABA), it competes with natural substrates for binding sites on DHPS, inhibiting folate synthesis in bacteria .

- Targeting Anti-Apoptotic Proteins : The compound binds to Mcl-1 and Bfl-1 proteins, disrupting their function and promoting apoptosis in cancer cells .

Case Studies and Research Findings

- Antimicrobial Studies : A study synthesized various thiophene derivatives, including the compound , and tested their antimicrobial efficacy against multiple pathogens. The results indicated that the bromothiophene derivative exhibited superior potency compared to other synthesized compounds .

- Cancer Research : In a recent investigation into dual inhibitors targeting Mcl-1/Bfl-1, the compound was found to exhibit equipotent binding to both proteins, demonstrating potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromothiophene-2-sulfonamido)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 5-bromothiophene-2-sulfonyl chloride with 2-aminobenzoic acid under basic conditions. Key steps include:

- Sulfonamide Formation : React the sulfonyl chloride with the amine group of 2-aminobenzoic acid in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to minimize side reactions.

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- NMR : Confirm the presence of the bromothiophene moiety (e.g., ¹H NMR: δ 7.2–7.4 ppm for thiophene protons) and benzoic acid carboxyl group (¹³C NMR: ~170 ppm) .

- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

- Methodological Answer :

- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model the molecule. Calculate HOMO-LUMO gaps to predict charge-transfer behavior .

- Thermochemical Accuracy : Validate computed atomization energies against experimental data (average deviation <3 kcal/mol) using exact-exchange corrections in the functional .

- Applications : Predict sulfonamide group nucleophilicity for drug design or catalyst interactions .

Q. How can contradictory crystallographic data (e.g., bond lengths/angles) be resolved for this compound?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data to refine anisotropic displacement parameters and hydrogen bonding networks .

- Validation Tools : Cross-check with PLATON or Mercury to detect outliers in bond geometry (e.g., C-S bond lengths: 1.76–1.82 Å) .

- Data Reconciliation : Compare with structurally analogous compounds (e.g., 5-Bromo-2-(phenylamino)benzoic acid; P21/n space group, β = 107.04°) to identify systematic errors .

Q. What strategies are effective in studying the compound’s metabolic stability or enzyme inhibition potential?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) with LC-MS to track metabolic degradation (half-life determination) .

- Docking Studies : Simulate interactions with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina; focus on sulfonamide-Zn²+ coordination .

- SAR Analysis : Modify the bromothiophene or benzoic acid moieties to correlate structural changes with IC50 values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Solvent Effects : Note that DMSO-d6 vs. CDCl3 can cause proton shifts (e.g., carboxyl protons appear at δ 12–13 ppm in DMSO) .

- Dynamic Effects : Variable-temperature NMR can resolve tautomerism or rotational barriers in the sulfonamide group .

- Cross-Validation : Compare with IR (e.g., S=O stretches at 1150–1250 cm⁻¹) and high-resolution mass spectrometry (±2 ppm accuracy) .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

- Methodological Answer :

- Storage : Keep at –20°C in amber vials to prevent photodegradation of the bromothiophene group .

- Solubility : Prepare stock solutions in DMSO (≤1% v/v in final assays) to avoid aggregation .

- Toxicity Screening : Perform MTT assays on HEK-293 cells to establish safe working concentrations (typically <50 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.